Cas no 36643-74-0 (1H-Indenol,2,3-dihydro-)

1H-Indenol,2,3-dihydro- structure
1H-Indenol,2,3-dihydro- structure
Product Name:1H-Indenol,2,3-dihydro-
CAS No:36643-74-0
MF:C9H10O
MW:134.175102710724
CID:309842
PubChem ID:22819
Update Time:2025-04-19

1H-Indenol,2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indenol,2,3-dihydro-
    • 1-Indanol
    • 2,3-dihydro-1H-inden-1-ol
    • BRN 2042960
    • Indanol
    • CHEBI:16697
    • 1H-Inden-1-ol, 2,3-dihydro-
    • SCHEMBL1747186
    • Indan-1-ol
    • SY275070
    • NSC 31258
    • A914723
    • 6351-10-6
    • (+/-)-1-Indanol
    • CS-0017842
    • RASAGILINE METABOLITE, INDANOL
    • UNII-LHG5BD7LOR
    • NSC-31258
    • FT-0604448
    • C01710
    • 1H-Inden-1-ol,3-dihydro-
    • 1-Indanole
    • 4-06-00-03824 (Beilstein Handbook Reference)
    • Q27102031
    • InChI=1/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H
    • 1-Indanol, 98%
    • SCHEMBL57132
    • DS-3145
    • AM804173
    • 36643-74-0
    • (+/-)-1-Hydroxyindan
    • 1-Hydroxyhydrindene
    • NSC31258
    • Indan-1-ol (1-Indanol)
    • FT-0638529
    • 1H-Indenol, 2,3-dihydro-
    • 1-Hydroxyindane
    • NS00043260
    • I10213
    • 1-Hydroxyindan
    • EINECS 228-755-3
    • MFCD00003797
    • AKOS000121032
    • AI3-05996
    • SY289024
    • EN300-21659
    • DTXSID10871162
    • H0516
    • CHEMBL4564909
    • (-)-indanol
    • FT-0632834
    • EINECS 253-146-4
    • LHG5BD7LOR
    • SY014889
    • AKOS016050359
    • Inchi: 1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2
    • InChI Key: YIAPLDFPUUJILH-UHFFFAOYSA-N
    • SMILES: OC1C2C=CC=CC=2CC1

Computed Properties

  • Exact Mass: 134.0732
  • Monoisotopic Mass: 134.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.5
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Color/Form: White to slightly yellow crystalline solid
  • Density: 1.161
  • Melting Point: 50-54℃
  • Boiling Point: 128℃ (12.0016 torr)
  • Flash Point: 145℃
  • Refractive Index: 1.609
  • PSA: 20.23
  • LogP: 1.66620

1H-Indenol,2,3-dihydro- Security Information

  • Storage Condition:Store in cold storage.

1H-Indenol,2,3-dihydro- Related Literature

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.